![molecular formula C18H15NO4 B2359456 4-metoxi-5-[(4-fenoxianilino)metileno]-2(5H)-furanona CAS No. 1164540-79-7](/img/structure/B2359456.png)
4-metoxi-5-[(4-fenoxianilino)metileno]-2(5H)-furanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone is a synthetic organic compound with the molecular formula C18H15NO4 It is known for its unique structure, which includes a furanone ring substituted with methoxy and phenoxyanilino groups
Aplicaciones Científicas De Investigación
4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone typically involves the condensation of 4-methoxy-2(5H)-furanone with 4-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methoxy-2(5H)-furanone+4-phenoxyaniline→4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.
Substitution: The methoxy and phenoxyanilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced furanone derivatives.
Mecanismo De Acción
The mechanism of action of 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-thiophenone
- 4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-pyranone
Uniqueness
4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone is unique due to its specific structural features, such as the furanone ring and the presence of methoxy and phenoxyanilino groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
IUPAC Name |
4-methoxy-5-[(4-phenoxyphenyl)iminomethyl]furan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-16-11-18(20)23-17(16)12-19-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-12,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINLMJUZDUWJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
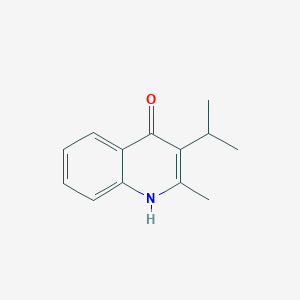
![8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359375.png)
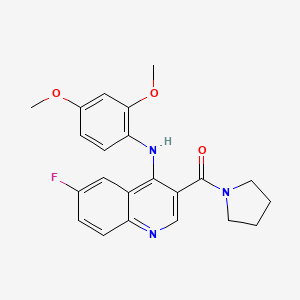
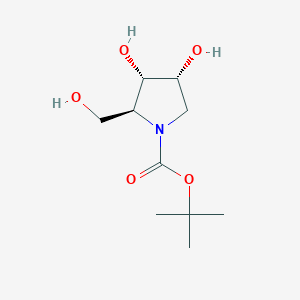
![2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2359381.png)

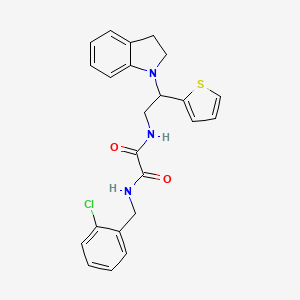
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
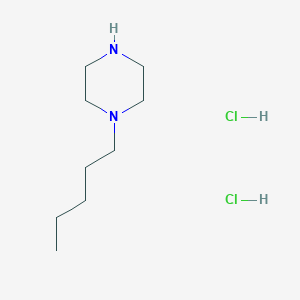
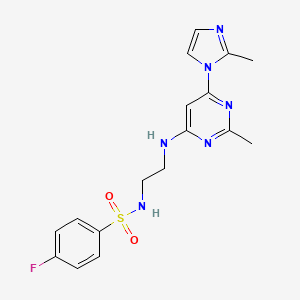

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2359391.png)
![6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2359392.png)
![N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2359396.png)
